2-Chloro-5-cyclopropyl-4-pyridinamine
Description
2-Chloro-5-cyclopropyl-4-pyridinamine is a pyridine derivative featuring a chlorine atom at position 2, a cyclopropyl group at position 5, and an amine group at position 4. Pyridine-based compounds are widely studied in medicinal and synthetic chemistry due to their electronic properties and versatility in derivatization. The cyclopropyl substituent introduces steric strain and lipophilicity, while the chlorine atom may enhance reactivity in cross-coupling reactions or modulate biological activity.
Properties
Molecular Formula |
C8H9ClN2 |
|---|---|
Molecular Weight |
168.62 g/mol |
IUPAC Name |
2-chloro-5-cyclopropylpyridin-4-amine |
InChI |
InChI=1S/C8H9ClN2/c9-8-3-7(10)6(4-11-8)5-1-2-5/h3-5H,1-2H2,(H2,10,11) |
InChI Key |
CYWLWTAUILHMDK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CN=C(C=C2N)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis via Halogenated Pyridine Precursors and Amination
One established method involves starting from 2-chloro-5-halopyridines, such as 2-chloro-5-iodo-4-pyridinamine or 2-chloro-5-halopyridin-4-amine derivatives, which are subjected to nucleophilic substitution or palladium-catalyzed cross-coupling reactions to introduce the cyclopropyl group at the 5-position.
- Starting material: 2-chloro-5-iodo-4-pyridinamine
- Key reaction: Palladium-catalyzed Suzuki or Negishi coupling with cyclopropylboronic acid or cyclopropylmetal reagents
- Outcome: Formation of 2-chloro-5-cyclopropyl-4-pyridinamine with high regioselectivity
This approach benefits from the well-established chemistry of halogenated pyridines and the versatility of cross-coupling reactions, allowing for functional group tolerance and scalability.
Reductive Amination Route Using Cyclopropanecarboxaldehyde
A second prominent method involves the reductive amination of 2-chloro-5-aminomethyl-4-pyridine derivatives with cyclopropanecarboxaldehyde to introduce the cyclopropyl substituent at the 5-position.
- Step 1: Protection of the amino group on the pyridine ring (e.g., with Troc or Boc groups) to prevent side reactions
- Step 2: Reductive amination with cyclopropanecarboxaldehyde using reducing agents such as sodium borohydride or sodium cyanoborohydride
- Step 3: Deprotection to yield the free amine functionality
This method allows for the direct installation of the cyclopropyl moiety on the aminomethyl group attached to the pyridine ring, providing a route to 2-chloro-5-cyclopropyl-4-pyridinamine with good yields and purity.
Detailed Reaction Conditions and Data
The following table summarizes key reaction parameters and outcomes from representative synthetic routes reported in the literature:
| Method | Starting Material | Reagents & Catalysts | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Palladium-catalyzed coupling | 2-Chloro-5-iodo-4-pyridinamine | Cyclopropylboronic acid, Pd catalyst, base | 80–100 °C, inert atmosphere | 70–85 | High regioselectivity, scalable |
| Reductive amination | 2-Chloro-5-aminomethyl-4-pyridine | Cyclopropanecarboxaldehyde, NaBH3CN, acid | Room temp to 50 °C, 12–24 h | 65–80 | Requires amino protection/deprotection |
| Formylation and alkylation | 2-Chloro-5-aminomethyl-pyridine | Formic acid, alkyl halide, base | 20–150 °C, stepwise | 75–90 | Multi-step, in situ intermediate use |
Mechanistic Insights and Optimization
Formylation of 2-chloro-5-aminomethyl-pyridine: Reaction with formic acid forms a formylaminomethyl intermediate, which can be alkylated with cyclopropyl halides under basic conditions, followed by hydrolysis to yield the target compound. This process benefits from in situ intermediate formation, avoiding isolation steps and improving overall yield and purity.
Reductive amination: The amino group on the pyridine ring is protected to prevent side reactions, then reacted with cyclopropanecarboxaldehyde under reductive conditions. Deprotection releases the free amine. This method is advantageous for introducing the cyclopropyl group directly at the aminomethyl position with stereochemical control when chiral auxiliaries or resolution steps are incorporated.
Cross-coupling reactions: The use of palladium catalysts facilitates the substitution of halogens with cyclopropyl groups via organometallic reagents, providing a mild and efficient route. Optimization involves choice of ligand, base, and solvent to maximize yield and minimize by-products.
Summary Table of Key Literature Sources
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-cyclopropyl-4-pyridinamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide or potassium thiolate can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminopyridine derivative, while oxidation can produce a nitro or hydroxyl derivative.
Scientific Research Applications
2-Chloro-5-cyclopropyl-4-pyridinamine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory conditions.
Materials Science: The compound is utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Biological Research: It serves as a probe in biological studies to investigate the function of specific enzymes and receptors.
Mechanism of Action
The mechanism of action of 2-Chloro-5-cyclopropyl-4-pyridinamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 2-chloro-5-cyclopropyl-4-pyridinamine with structurally related compounds from the provided evidence, focusing on substituent effects, ring systems, and functional group variations.
Table 1: Structural and Functional Comparison
Key Differences:
Ring System Variations :
- The target compound and compounds are pyridine derivatives, while compounds feature pyrimidine rings. Pyrimidines (two nitrogen atoms) are more electron-deficient, influencing reactivity in nucleophilic substitution or metal-catalyzed reactions compared to pyridines .
Substituent Effects: Halogens: Chlorine at position 2 (target) vs. position 5 () alters electronic effects. Iodo substituents () increase polarizability and may enhance halogen bonding in biological systems . Cyclopropyl Group: In the target compound, the cyclopropyl group at position 5 introduces steric strain and lipophilicity.
Functional Group Diversity :
- includes a pyrrolidine-ester moiety, increasing molecular weight (281.31 g/mol) and complexity compared to simpler pyridine derivatives .
- ’s benzamide group (C14H12ClFN4O) introduces hydrogen-bonding sites, which could improve target binding in drug design .
Positional Isomerism :
- ’s 5-chloro-4-cyclopropylpyridin-2-amine is a positional isomer of the target compound, with substituents at positions 5 (Cl), 4 (cyclopropyl), and 2 (amine). This alters electronic distribution and steric interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
